Cas no 1247705-53-8 (2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid)

2-Methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid is a specialized organic compound featuring a unique structural motif combining an imidazole ring with a substituted butanoic acid backbone. Its key advantages include its potential as a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways. The presence of both imidazole and methylamino functional groups enhances its reactivity and binding affinity, making it valuable for drug discovery applications. The compound's stability under standard conditions and compatibility with further derivatization further contribute to its utility in medicinal chemistry research. Careful handling is recommended due to its reactive functional groups.
2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid structure
1247705-53-8 structure
Product name:2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
CAS No:1247705-53-8
MF:C10H17N3O2
Molecular Weight:211.260882139206
CID:6489654
PubChem ID:61925566

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
    • AKOS011199502
    • 1247705-53-8
    • EN300-1123215
    • インチ: 1S/C10H17N3O2/c1-8-12-5-7-13(8)6-4-10(2,11-3)9(14)15/h5,7,11H,4,6H2,1-3H3,(H,14,15)
    • InChIKey: WIYGWIXTBHSQQM-UHFFFAOYSA-N
    • SMILES: OC(C(C)(CCN1C=CN=C1C)NC)=O

計算された属性

  • 精确分子量: 211.132076794g/mol
  • 同位素质量: 211.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 235
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.2
  • トポロジー分子極性表面積: 67.2Ų

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1123215-5.0g
2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
1247705-53-8
5g
$3147.0 2023-06-09
Enamine
EN300-1123215-0.25g
2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
1247705-53-8 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1123215-0.05g
2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
1247705-53-8 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1123215-2.5g
2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
1247705-53-8 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1123215-0.1g
2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
1247705-53-8 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1123215-0.5g
2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
1247705-53-8 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1123215-1g
2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
1247705-53-8 95%
1g
$842.0 2023-10-26
Enamine
EN300-1123215-10g
2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
1247705-53-8 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1123215-5g
2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
1247705-53-8 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1123215-10.0g
2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid
1247705-53-8
10g
$4667.0 2023-06-09

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid 関連文献

2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acidに関する追加情報

2-Methyl-4-(2-Methyl-1H-Imidazol-1-Yl)-2-(Methylamino)Butanoic Acid (CAS No: 1247705-53-8)

Introduction to the Compound

The compound 2-Methyl-4-(2-Methyl-1H-Imidazol-1-Yl)-2-(Methylamino)Butanoic Acid, with the CAS Registry Number 1247705-53-8, is a chemically synthesized organic molecule that has garnered attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of imidazole derivatives, which are widely studied for their biological activities and synthetic versatility.

Structural Analysis

The molecular structure of 2-Methyl-4-(2-Methyl-1H-Imidazol-1-Yl)-2-(Methylamino)Butanoic Acid is characterized by a butanoic acid backbone with substituents at specific positions. The presence of an imidazole ring, a methyl group, and a methylamino group introduces significant steric and electronic effects, making this compound a promising candidate for further exploration in medicinal chemistry and material science.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and acid-base reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. The characterization of this compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which provide detailed insights into its molecular geometry and stability.

Biological Activity and Applications

Preliminary studies have indicated that 2-Methyl-4-(2-Methyl-1H-Imidazol-1-Yl)-2-(Methylamino)Butanoic Acid exhibits potential biological activity, particularly in the context of enzyme inhibition and receptor binding assays. Its ability to interact with specific biological targets makes it a valuable lead compound for drug discovery programs targeting diseases such as cancer, inflammation, and neurodegenerative disorders.

Recent research has also explored its role as a building block in the construction of more complex molecular architectures, such as peptidomimetics and macrocycles. These applications highlight the versatility of this compound in both academic and industrial settings.

Safety Considerations

As with any chemical compound, proper handling and storage are essential to ensure safety in the laboratory setting. This compound should be kept away from direct sunlight, moisture, and incompatible materials to prevent degradation or unintended reactions.

Conclusion

In summary, 2-Methyl-4-(2-Methyl-1H-Imidazol-1-Yl)-2-(Methylamino)Butanoic Acid (CAS No: 1247705-53-8) is a versatile organic molecule with promising applications in medicinal chemistry, materials science, and biotechnology. Continued research into its properties will undoubtedly unlock new opportunities for its utilization in addressing pressing challenges in these fields.

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